molecular formula C55H69ClN10O14 B1494816 Hormaomycin CAS No. 121548-21-8

Hormaomycin

Cat. No. B1494816
CAS RN: 121548-21-8
M. Wt: 1129.6 g/mol
InChI Key: YOUXQVRIWHZWQN-VIZOYTHASA-N
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Description

Hormaomycin is a structurally highly modified depsipeptide that contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties . It is produced by Streptomyces griseoflavus . This compound acts as a bacterial hormone within the genus Streptomyces, inducing morphological differentiation and the production of bioactive secondary metabolites . It is also an extremely potent narrow-spectrum antibiotic .


Synthesis Analysis

The biosynthesis of this compound has been studied extensively. It involves a combination of feeding studies, isolation of the biosynthetic nonribosomal peptide synthetase (NRPS) gene cluster, and in vivo and in vitro functional analysis of enzymes . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone . Several nonnatural this compound congeners were generated by feeding-induced metabolic rerouting .


Molecular Structure Analysis

This compound has a complex molecular structure. Its molecular formula is C55H69ClN10O14 . It contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties .


Chemical Reactions Analysis

The biosynthesis of this compound involves a series of chemical reactions. These reactions are catalyzed by enzymes encoded by the NRPS gene cluster . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone .

Scientific Research Applications

Evolution and Engineering in Peptide Synthetase

Hormaomycin, a unique morphogenic and antibiotic peptide, is produced by bacterial nonribosomal peptide synthetases (NRPS). Studies have revealed evolutionary recombination in NRPS adenylation (A) domains, significantly altering substrate specificity. This has inspired the creation of engineered A domains with altered substrates. Research has validated these evolutionary theories and proposed new strategies in NRPS engineering (Crüsemann, Kohlhaas, & Piel, 2013).

This compound's Unique Structure and Biological Activity

This compound is a novel peptide-lactone antibiotic with significant morphogenetic activity on Streptomyces. Its complex structure includes unique amino acids like allothreonine, isoleucine, 3-methyl-phenylalanine, 4-[(Z)-prop-1-enyl]-proline, and 3-(2-nitrocyclopropyl)-alanine. These constituents suggest this compound's role in inducing aerial mycelium and affecting antibiotic production (Andres et al., 1989).

Insights into this compound Biosynthesis

This compound's biosynthesis, characterized by unique building blocks with cyclopropyl, nitro, and chlorine moieties, plays a role in bacterial differentiation and secondary metabolite production. The study of its nonribosomal peptide synthetase gene cluster and in vivo and in vitro enzyme analysis has provided insights into its complex biosynthetic pathway, offering new opportunities for metabolic engineering (Höfer et al., 2011).

This compound's Signaling and Antibiotic Properties

This compound acts as a signal metabolite in Streptomyces griseoflavus, initiating aerial mycelium development and stimulating antibiotic production in various Streptomyces species. Its unique peptide lactone structure contributes to these biological activities, offering potential applications in fermentation processes for antibiotic overproduction (Andres, Wolf, & Zähner, 1990).

Regulatory Genes in this compound Biosynthesis

Manipulating regulatory genes hrmA and hrmB in this compound (HRM) biosynthesis led to increased production of HRM and its analogs. This study highlights the complexity of HRM biosynthesis and the potential for generating novel HRM analogs through metabolic engineering (Cai et al., 2013).

Mechanism of Action

Target of Action

Hormaomycin is a nonribosomal peptide antibiotic isolated from Streptomyces griseoflavus W-384 . It acts as a bacterial hormone by inducing cellular morphogenesis and increasing production titers of antibiotics in other Streptomyces species . Additionally, this compound exhibits high potency against coryneform actinomycetes and also displays in vitro activity against a range of malarial parasites, such as Plasmodium falciparum .

Mode of Action

griseoflavus W-384 . It is known that this compound acts as a bacterial hormone, inducing cellular morphogenesis and increasing the production of antibiotics in other streptomyces species .

Biochemical Pathways

this compound is biosynthesized by a bacterial nonribosomal peptide synthetase (NRPS) . Bioinformatic analysis suggests that parts of the NRPS adenylation (A) domains had recombined during evolution, resulting in a major switch of substrate specificity . This feature has inspired the creation of A domains with altered substrates based on the putative recombination points .

Pharmacokinetics

This is due to the inconsistent and low production of this compound in the wild type strain, which has prevented investigation of its antibacterial and hormonal mechanism of action .

Result of Action

this compound exhibits significant inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria . It is particularly potent against S. aureus and K. rhizophila . This compound also exhibits significant antibacterial effects against Gram-negative P .

Action Environment

The action of this compound can be influenced by environmental factors. Alterations in microbial culture conditions may trigger the production of diverse bioactive secondary metabolites . While applying various culture conditions and monitoring secondary metabolite profiles using LC/MS, Hormaomycins B and C were discovered from a marine mudflat-derived actinomycete, Streptomyces sp., collected in Mohang, Korea .

Biochemical Analysis

Biochemical Properties

Hormaomycin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is biosynthesized by a nonribosomal peptide synthetase (NRPS) system . The NRPS adenylation domains of this compound have evolved to recognize specific substrates, which is crucial for its biosynthesis . This compound interacts with enzymes involved in its biosynthetic pathway, such as HrmA and HrmB, which are positive regulators of its production . These interactions are essential for the formation of its unique structure and biological activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It acts as a signaling metabolite in Streptomyces species, inducing cellular morphogenesis and enhancing antibiotic production . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit potent antibiotic activity against coryneform actinomycetes and malarial parasites such as Plasmodium falciparum .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to specific enzymes in its biosynthetic pathway, facilitating the incorporation of unique building blocks into its structure . It also influences gene expression by acting as a regulatory molecule, enhancing the production of antibiotics in other Streptomyces species

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound’s production can be inconsistent and low, which has hampered studies on its long-term effects . Genetic engineering of its producing strain has led to increased production and the identification of novel analogues . Long-term studies have shown that this compound can induce significant changes in cellular function, including enhanced antibiotic production and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antibiotic activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibiotic activity without causing harm to the host organism .

Metabolic Pathways

This compound is involved in complex metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of this compound involves the incorporation of unique building blocks through the action of NRPS enzymes . Enzymes such as HrmI and HrmJ are essential for the biosynthesis of specific amino acid components of this compound . These interactions influence metabolic flux and the levels of metabolites involved in its production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its biological activity . The exact transport mechanisms are still being studied, but it is known that this compound can accumulate in specific cellular compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action, where it can interact with its target enzymes and proteins

properties

IUPAC Name

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXQVRIWHZWQN-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H69ClN10O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hormaomycin
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Hormaomycin
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Hormaomycin
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Hormaomycin
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Hormaomycin
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Hormaomycin

Q & A

Q1: What is the molecular formula and weight of hormaomycin?

A1: The molecular formula of this compound is C55H69ClN10O14, and its molecular weight is 1105 g/mol. [, ] ,

Q2: What are some of the unusual structural features found in this compound?

A2: this compound contains several non-proteinogenic amino acids, including 4-[(Z)-propenyl]-proline, 3-(2-nitrocyclopropyl)alanine, and is acylated by a chlorine-containing derivative of 1H-pyrrole-2-carboxylic acid. []

Q3: How was the structure of this compound elucidated?

A3: The structure of this compound was elucidated using a combination of techniques, including NMR spectroscopy, mass spectrometry, and chemical degradation studies. [, , ] , ,

Q4: What is the significance of the 3-(trans-2-nitrocyclopropyl)alanine moiety in this compound?

A4: The 3-(trans-2-nitrocyclopropyl)alanine moiety is essential for the biological activity of this compound. [, , ] , ,

Q5: What is the absolute configuration of this compound?

A5: The complete absolute configuration of this compound has been established through a series of synthetic and biosynthetic studies, including the use of enantiomerically pure amino acid precursors and HPLC analysis. []

Q6: Have any computational studies been performed on this compound?

A6: Yes, molecular dynamics simulations have been used to study the conformation of this compound in different solvents. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Modifying different amino acid residues within the this compound structure has been shown to impact its antibiotic activity. [, ] ,

Q8: What is the role of the chlorine atom in the 5-chloropyrrole moiety of this compound?

A8: Studies using a halogenase from the this compound biosynthetic pathway (HrmQ) suggest that the chlorine atom in the 5-chloropyrrole moiety is important for its biological activity. []

Q9: Can the 3-(trans-2-nitrocyclopropyl)alanine moiety be modified while retaining biological activity?

A9: Yes, replacing the nitro group with a fluoromethyl group in the 3-(trans-2-nitrocyclopropyl)alanine moiety resulted in analogues with comparable or even enhanced antimalarial activity. []

Q10: How is the unusual amino acid 3-(trans-2-nitrocyclopropyl)alanine biosynthesized in this compound?

A10: The biosynthesis of 3-(trans-2-nitrocyclopropyl)alanine involves a multi-step pathway starting from L-lysine. Heme oxygenase-like enzymes (HrmI/BelK) first oxidize L-lysine to L-6-nitronorleucine. Subsequently, iron- and α-ketoglutarate-dependent oxygenases (HrmJ/BelL) catalyze the cyclization of L-6-nitronorleucine to 3-(trans-2-nitrocyclopropyl)alanine. [, ] ,

Q11: What enzymes are involved in the biosynthesis of the 4-[(Z)-propenyl]-proline moiety?

A11: The biosynthesis of the 4-[(Z)-propenyl]-proline moiety involves a pathway shared with lincosamides and pyrrolobenzodiazepines. It is biosynthesized from L-tyrosine by a set of enzymes named Apd1-Apd6. [, , ] , ,

Q12: Does the conformation of this compound change in different solvents?

A13: Yes, NMR studies have shown that this compound adopts different conformations in different solvents, such as DMSO and chloroform. This highlights the flexibility of the molecule and its ability to adapt to different environments. [, ] ,

Q13: What are the potential applications of this compound?

A14: this compound exhibits antibiotic activity against Gram-positive bacteria and has shown potential as an antimalarial agent. [, ] ,

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